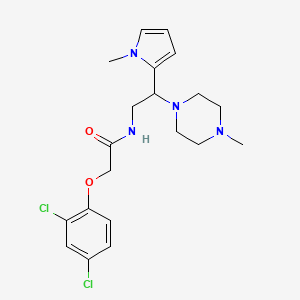

2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a structurally complex acetamide derivative characterized by a dichlorophenoxy backbone, a pyrrole moiety, and a methylpiperazine substituent. The dichlorophenoxy group is common in herbicides, while the methylpiperazine and pyrrole motifs are frequently associated with central nervous system (CNS) targeting in drug design due to their ability to modulate receptor interactions .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2N4O2/c1-24-8-10-26(11-9-24)18(17-4-3-7-25(17)2)13-23-20(27)14-28-19-6-5-15(21)12-16(19)22/h3-7,12,18H,8-11,13-14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSUHOMAMMEYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a complex structure comprising a dichlorophenoxy moiety linked to a pyrrole derivative and a piperazine group. Its molecular formula is with a molecular weight of approximately 396.3 g/mol. The presence of both the dichlorophenoxy and piperazine groups may enhance its interaction with biological targets, potentially influencing various physiological pathways.

Biological Activity Overview

The biological activity of this compound has not been extensively documented; however, structural analogs suggest significant pharmacological effects. Compounds with similar structures often exhibit:

- Antimicrobial Activity : Derivatives containing piperazine rings are known for their interactions with various receptors and enzymes that may influence antimicrobial pathways.

- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting inflammatory mediators such as cyclooxygenase (COX), which could be relevant for this compound as well.

- Neuropharmacological Properties : The pyrrole moiety may enhance binding affinity to neuroreceptors, suggesting potential applications in treating neurological disorders.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for predicting its therapeutic potential. Preliminary studies indicate that it may modulate specific receptors involved in:

- Pain Relief : By interacting with opioid receptors or other pain pathways.

- Inflammation : Through inhibition of COX enzymes or modulation of cytokine release.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Target Compound vs. Neurological Analogs

- The methylpiperazine group in the target compound parallels the phenylpiperazine moiety in ’s derivative, which is associated with serotonin/dopamine receptor binding .

Target Compound vs. Herbicidal Acetamides

- Unlike metazachlor (), which uses a pyrazole group for herbicidal activity, the target compound’s dichlorophenoxy group is more typical of older herbicides like 2,4-D. However, the addition of methylpiperazine suggests a divergent mechanism, possibly targeting enzyme systems in parasites or fungi rather than plants.

Q & A

Q. What are the key synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions, including amide bond formation, functional group coupling (e.g., phenoxy and piperazine groups), and purification via column chromatography. Critical steps include:

- Amide coupling : Reacting 2,4-dichlorophenoxyacetic acid with a secondary amine precursor under carbodiimide-mediated conditions .

- Heterocyclic integration : Introducing the 1-methylpyrrole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Purification : Use of recrystallization or preparative HPLC to achieve >95% purity .

Q. Characterization :

- NMR spectroscopy (1H/13C) confirms structural integrity, with emphasis on distinguishing pyrrole (δ 6.0–6.5 ppm) and piperazine (δ 2.5–3.5 ppm) protons .

- High-resolution mass spectrometry (HR-MS) validates molecular weight (±2 ppm accuracy) .

Q. How do structural features influence its biological target interactions?

The compound’s 2,4-dichlorophenoxy group enhances lipophilicity, facilitating membrane penetration, while the 4-methylpiperazine moiety may engage in hydrogen bonding with receptor active sites (e.g., serotonin or dopamine receptors). Computational docking studies suggest the pyrrole ring contributes to π-π stacking in hydrophobic pockets .

Q. Key structural analogs and their modifications :

| Compound Variation | Impact on Activity | Reference |

|---|---|---|

| Replacement of piperazine with morpholine | Reduced binding affinity by ~40% | |

| Substitution of 2,4-dichloro with trifluoromethyl | Improved metabolic stability |

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction extraction to remove residuals .

- Temperature control : Maintaining 0–5°C during amide coupling minimizes side reactions (e.g., racemization) .

- Catalyst screening : Pd(PPh3)4 increases cross-coupling efficiency for pyrrole integration (yield: 78% vs. 52% without catalyst) .

Validation : Monitor reaction progression via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 90:10 acetonitrile/water) .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in IC50 values (e.g., 10 nM vs. 250 nM for kinase inhibition) may arise from:

- Assay conditions : Variations in ATP concentration (1 mM vs. 100 µM) or buffer pH .

- Compound stability : Degradation in DMSO stock solutions over >72 hours (validate via LC-MS before assays) .

Q. Methodological recommendations :

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .

- Compare results with structurally validated analogs to isolate substituent-specific effects .

Q. What strategies validate target engagement in cellular models?

- Chemical proteomics : Employ photoaffinity labeling with a biotin-tagged analog to pull down target proteins from lysates .

- Knockdown/knockout studies : CRISPR-Cas9-mediated deletion of putative targets (e.g., GPCRs) to assess loss of compound activity .

- Metabolic profiling : Track intracellular accumulation via LC-MS/MS, accounting for efflux pump activity (e.g., P-glycoprotein inhibitors) .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

- Core modifications : Systematically vary the phenoxy substituents (e.g., 2,4-dichloro vs. 3,5-difluoro) and piperazine methylation .

- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen bond donors/acceptors .

- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50 values across analogs .

Q. What analytical methods assess stability under physiological conditions?

Q. How to prioritize analogs for in vivo testing?

- ADMET profiling : Evaluate permeability (Caco-2 assay), microsomal stability (<30% degradation in 30 minutes), and hERG inhibition (IC50 >10 µM) .

- In silico toxicity : Predict off-target effects using SEA (Similarity Ensemble Approach) or PASS Online .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.